molecular formula C20H21NO3 B4163510 2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione

2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B4163510
M. Wt: 323.4 g/mol
InChI Key: KQGHYUFKRVPCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-sec-butylphenol and phthalic anhydride.

    Formation of Intermediate: The first step involves the reaction of 2-sec-butylphenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form the intermediate 2-(2-sec-butylphenoxy)ethylamine.

    Cyclization: The intermediate is then subjected to cyclization with phthalic anhydride under suitable reaction conditions, such as heating in the presence of a catalyst, to form the final product, this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or isoindole moiety are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenases, by binding to their active sites and preventing the formation of inflammatory mediators. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

2-[2-(2-Butan-2-ylphenoxy)ethyl]isoindole-1,3-dione can be compared with other isoindole derivatives, such as:

    Phthalimide: Similar in structure but lacks the sec-butylphenoxy group, leading to different chemical and biological properties.

    N-substituted isoindole-1,3-diones: These compounds have various substituents on the nitrogen atom, which can significantly alter their reactivity and biological activities.

    Indole derivatives: While structurally related, indole derivatives have a different core structure and exhibit distinct biological activities.

Properties

IUPAC Name

2-[2-(2-butan-2-ylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-14(2)15-8-6-7-11-18(15)24-13-12-21-19(22)16-9-4-5-10-17(16)20(21)23/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGHYUFKRVPCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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